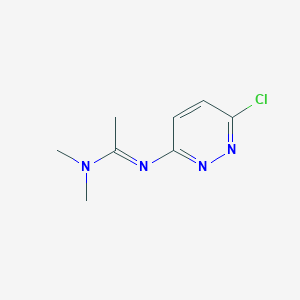

N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide

Übersicht

Beschreibung

N-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide (N-CPDE) is a synthetic molecule that is used in a variety of scientific research applications. It is a derivative of pyridazine, a heterocyclic compound that contains one nitrogen atom and three carbon atoms. N-CPDE has been studied extensively in the laboratory and has been found to have a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

1. Structural and Conformational Studies

A study by Bombieri, Artali, and Meneghetti (2003) focused on the structural characteristics of derivatives of N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide. They investigated their actions at the nAchR receptor and compared their structures with that of epibatidine, a potent nicotinic agonist (Bombieri, Artali, & Meneghetti, 2003).

2. Solubility Analysis

Cao et al. (2012) explored the solubility of 6-chloropyridazin-3-amine, a related compound, in various solvents. This study is relevant for understanding the dissolution and interaction properties of similar compounds (Cao, Liu, Lv, & Yao, 2012).

3. Corrosion Inhibition

Olasunkanmi, Mashuga, and Ebenso (2018) investigated the potential of pyridazine derivatives, including N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide, in protecting mild steel surfaces from corrosion in acidic solutions. Their study provides insights into the protective and inhibitory properties of these compounds (Olasunkanmi, Mashuga, & Ebenso, 2018).

4. Molecular Interaction Studies

Sallam et al. (2021) synthesized and analyzed the structure of a pyridazine analog. Their research included density functional theory calculations and Hirshfeld surface analysis, offering insights into the molecular behavior of these compounds (Sallam et al., 2021).

5. Antihypertensive Potential

Research by Bellasio et al. (1984) explored N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide derivatives for their antihypertensive properties in rats, showing the potential therapeutic applications of these compounds (Bellasio, Campi, Di Mola, & Baldoli, 1984).

Wirkmechanismus

Target of Action

N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide is a sulfonamide antimicrobial . Sulfonamides are structural analogs of p-aminobenzoic acid, a precursor in the biosynthesis of folate, a required component for nucleic acid biosynthesis .

Mode of Action

The mode of action of N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide involves its competitive inhibition of bacterial DNA synthesis . This is achieved by interfering with the action of dihydropteroate synthase (EC 2.5.1.15), an enzyme that catalyzes the formation of dihydropteroate from p-aminobenzoic acid and dihydropteridine-hydroxymethyl-pyrophosphate .

Biochemical Pathways

The biochemical pathways affected by N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide are those involved in the biosynthesis of folate. By inhibiting the enzyme dihydropteroate synthase, the compound prevents the formation of dihydropteroate, a key intermediate in the folate biosynthesis pathway . This results in a decrease in the availability of folate, which is essential for nucleic acid synthesis.

Pharmacokinetics

It is known that sulfonamides, in general, have high gi absorption and are bbb permeant .

Result of Action

The result of the action of N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide is the inhibition of bacterial growth. By interfering with the biosynthesis of folate, the compound prevents the bacteria from synthesizing nucleic acids, which are essential for their growth and replication .

Action Environment

The action of N’-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide can be influenced by various environmental factors. For instance, the presence of the compound in soil and water can lead to the selection of microorganisms with resistance to it .

Eigenschaften

IUPAC Name |

N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c1-6(13(2)3)10-8-5-4-7(9)11-12-8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHXNBGBJOOYSEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=NN=C(C=C1)Cl)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90425586 | |

| Record name | N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide | |

CAS RN |

68675-27-4 | |

| Record name | N'-(6-chloropyridazin-3-yl)-N,N-dimethylethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90425586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

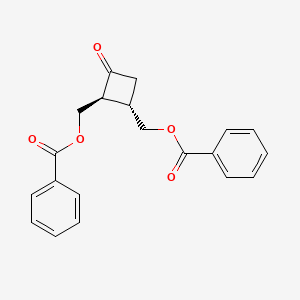

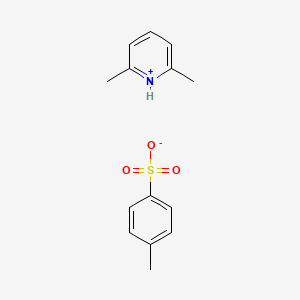

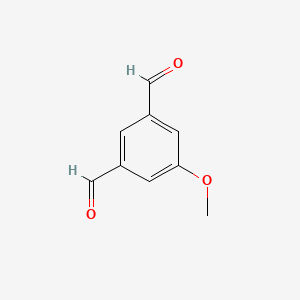

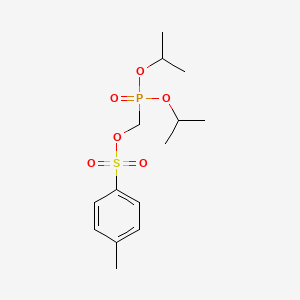

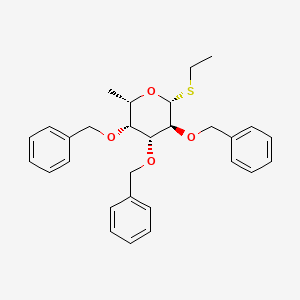

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dioxane-4,6-dione, 5-[(4-chlorophenyl)methyl]-2,2-dimethyl-](/img/structure/B1366686.png)

![1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1366691.png)

![Methyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B1366709.png)

![(1aR,2S,3aR,7aR,7bR)-2-Methoxy-6-phenylhexahydrooxireno[2',3':4,5]pyrano[3,2-d][1,3]dioxine](/img/structure/B1366712.png)